molecular formula C23H21ClN4OS B10864370 5-Chloro-2-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl phenyl ketone

5-Chloro-2-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl phenyl ketone

Cat. No.: B10864370
M. Wt: 437.0 g/mol
InChI Key: XPKJKDCGIJXBQE-UHFFFAOYSA-N
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Description

5-Chloro-2-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl phenyl ketone is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted aromatic ring, a piperazine ring, and a thioxomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl phenyl ketone typically involves multi-step organic reactions. One common approach is to start with the chlorination of a suitable aromatic precursor, followed by the introduction of the piperazine ring through nucleophilic substitution. The thioxomethyl group can be introduced via a thiolation reaction, often using reagents such as thiourea or thioacetic acid under basic conditions. The final step involves the formation of the ketone group through oxidation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times. Purification processes such as crystallization, distillation, and chromatography are also crucial in obtaining the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl phenyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the thioxomethyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted aromatic ring or the piperazine ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

5-Chloro-2-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl phenyl ketone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 5-Chloro-2-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic neurotransmitter structures, allowing the compound to bind to receptor sites in the brain. The thioxomethyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The overall effect depends on the specific biological context and the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxypyrimidine: Similar in having a chloro-substituted aromatic ring but differs in the functional groups attached.

    N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide): Shares the chloro-substituted pyridyl structure but has different substituents affecting its reactivity and applications.

Uniqueness

5-Chloro-2-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl phenyl ketone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperazine ring and thioxomethyl group allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and other research fields.

Properties

Molecular Formula

C23H21ClN4OS

Molecular Weight

437.0 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide

InChI

InChI=1S/C23H21ClN4OS/c24-18-9-10-20(19(16-18)22(29)17-6-2-1-3-7-17)26-23(30)28-14-12-27(13-15-28)21-8-4-5-11-25-21/h1-11,16H,12-15H2,(H,26,30)

InChI Key

XPKJKDCGIJXBQE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

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